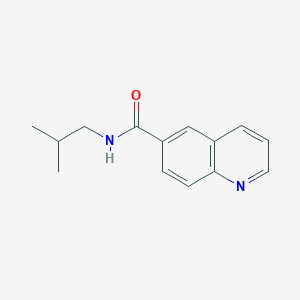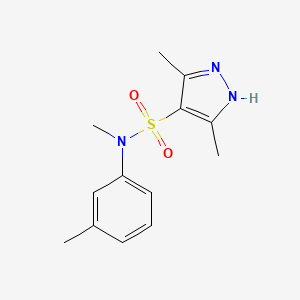![molecular formula C14H19NO4 B7590415 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid is a chemical compound that falls under the category of non-proteinogenic amino acids. It is commonly referred to as furanomycin and has been studied for its potential therapeutic applications in various fields. In
Mechanism of Action
The mechanism of action of furanomycin is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA replication and protein synthesis. Furanomycin has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
Furanomycin has been found to have a number of biochemical and physiological effects. In cancer cells, furanomycin has been shown to induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In bacterial cells, furanomycin has been found to disrupt the cell membrane and inhibit protein synthesis. In neuronal cells, furanomycin has been shown to protect against oxidative stress and promote cell survival.
Advantages and Limitations for Lab Experiments
Furanomycin has a number of advantages for lab experiments, including its ability to inhibit cancer cell growth and bacterial infections, as well as its potential use in neurodegenerative disease research. However, furanomycin also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of future directions for furanomycin research, including further studies on its potential therapeutic applications in cancer, bacterial infections, and neurodegenerative diseases. Additionally, research could focus on optimizing the synthesis method to increase the yield of furanomycin and reduce the number of steps required. Further studies could also investigate the potential toxicity of furanomycin and its effects on different cell types.
Synthesis Methods
Furanomycin can be synthesized through a multi-step process involving the reaction of 2-methylbut-2-enal with methylamine, followed by the reaction of the resulting compound with ethyl chloroacetate. The resulting product is then hydrolyzed to yield furanomycin. This synthesis method has been optimized to increase the yield of furanomycin and reduce the number of steps required.
Scientific Research Applications
Furanomycin has been studied for its potential therapeutic applications in various fields, including cancer research, bacterial infections, and neuroscience. In cancer research, furanomycin has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In bacterial infections, furanomycin has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In neuroscience, furanomycin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-15(9-14(17)18)13(16)7-6-12-5-4-11(3)19-12/h4-7,10H,8-9H2,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGACDNHWLGJRMU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)




![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)




